2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol
Description
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-18-14-16(15-27-19-8-4-5-9-21-19)22-20(23-18)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-9,14H,10-13,15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEVWKMICGXZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Synthesis of Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine derivatives with a pyridine-2-thiol derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anxiolytic agent due to its interaction with central nervous system receptors.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets in the body:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Signal Transduction: It influences signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines: Selective D4-ligands with potential therapeutic applications.
Uniqueness
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol is unique due to its combined structural features of piperazine, pyrimidine, and pyridine rings, which contribute to its diverse pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
